molecular formula C7H16N2O B12853870 (R)-1-Amino-3-(pyrrolidin-1-yl)propan-2-ol

(R)-1-Amino-3-(pyrrolidin-1-yl)propan-2-ol

Katalognummer: B12853870
Molekulargewicht: 144.21 g/mol
InChI-Schlüssel: DEORKGOOAYZFNO-SSDOTTSWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-1-Amino-3-(pyrrolidin-1-yl)propan-2-ol is a chiral compound that features both an amino group and a pyrrolidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Amino-3-(pyrrolidin-1-yl)propan-2-ol typically involves the reaction of pyrrolidine with an appropriate epoxide or halohydrin under basic conditions. One common method involves the use of ®-epichlorohydrin as a starting material, which reacts with pyrrolidine in the presence of a base such as sodium hydroxide to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

®-1-Amino-3-(pyrrolidin-1-yl)propan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitriles, while reduction can produce secondary amines .

Wirkmechanismus

The mechanism of action of ®-1-Amino-3-(pyrrolidin-1-yl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (S)-1-Amino-3-(pyrrolidin-1-yl)propan-2-ol: The enantiomer of the compound, which may have different biological activities.

    1-(Pyrrolidin-1-yl)propan-2-ol: Lacks the amino group, leading to different reactivity and applications.

    3-(Pyrrolidin-1-yl)propan-1-ol: Positional isomer with different chemical properties.

Uniqueness

®-1-Amino-3-(pyrrolidin-1-yl)propan-2-ol is unique due to its chiral nature and the presence of both an amino group and a pyrrolidine ring. This combination of features makes it particularly valuable in asymmetric synthesis and as a versatile intermediate in various chemical reactions .

Eigenschaften

Molekularformel

C7H16N2O

Molekulargewicht

144.21 g/mol

IUPAC-Name

(2R)-1-amino-3-pyrrolidin-1-ylpropan-2-ol

InChI

InChI=1S/C7H16N2O/c8-5-7(10)6-9-3-1-2-4-9/h7,10H,1-6,8H2/t7-/m1/s1

InChI-Schlüssel

DEORKGOOAYZFNO-SSDOTTSWSA-N

Isomerische SMILES

C1CCN(C1)C[C@@H](CN)O

Kanonische SMILES

C1CCN(C1)CC(CN)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.